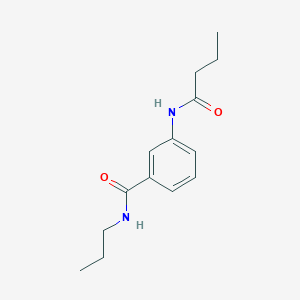
3-(butyrylamino)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butyrylamino)-N-propylbenzamide, also known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its neuroprotective and cognitive enhancing properties.
Mecanismo De Acción
3-(butyrylamino)-N-propylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D) enzyme. PDE4D is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 3-(butyrylamino)-N-propylbenzamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The activation of PKA signaling pathway has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-propylbenzamide has been shown to improve cognitive function and memory in preclinical studies. The compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. 3-(butyrylamino)-N-propylbenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its high selectivity for PDE4D enzyme. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, one of the limitations of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(butyrylamino)-N-propylbenzamide. One of the future directions is to investigate the potential therapeutic applications of 3-(butyrylamino)-N-propylbenzamide in the treatment of other neurological disorders such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Another future direction is to optimize the pharmacokinetic properties of 3-(butyrylamino)-N-propylbenzamide to improve its bioavailability and solubility. Finally, the development of 3-(butyrylamino)-N-propylbenzamide analogs with improved potency and selectivity could lead to the discovery of more effective drugs for the treatment of neurological disorders.
In conclusion, 3-(butyrylamino)-N-propylbenzamide is a small molecule drug that has shown promise in the treatment of various neurological disorders. The compound has been shown to improve cognitive function and memory and has neuroprotective effects. The future research on 3-(butyrylamino)-N-propylbenzamide could lead to the discovery of more effective drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-(butyrylamino)-N-propylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of propylamine using a suitable protecting group. The second step involves the reaction of the protected propylamine with 3-nitrobenzoyl chloride to form the corresponding amide. This amide is then reduced using a suitable reducing agent to yield the desired product, 3-(butyrylamino)-N-propylbenzamide.
Aplicaciones Científicas De Investigación
3-(butyrylamino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. The compound has been shown to improve cognitive function and memory in preclinical studies.
Propiedades
Nombre del producto |
3-(butyrylamino)-N-propylbenzamide |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-(butanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
HLYPYMLMYSPLFQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)